molecular formula C20H15F4NO3S B2772908 2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone CAS No. 189501-17-5

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone

Cat. No.: B2772908
CAS No.: 189501-17-5
M. Wt: 425.4
InChI Key: DITSXUUEJDNZAX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone is a useful research compound. Its molecular formula is C20H15F4NO3S and its molecular weight is 425.4. The purity is usually 95%.
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Biological Activity

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone is a compound with significant potential in various biological applications. Its structure suggests a complex interaction with biological systems, particularly in pharmacological contexts. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Chemical Formula : C27H19ClF4N2O4S
  • Molecular Weight : 578.96 g/mol
  • CAS Number : 860788-01-8

The compound exhibits multiple mechanisms of action which may contribute to its biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Inhibition of COX-2 has been associated with anti-inflammatory effects .
  • Antimicrobial Activity : There is evidence that derivatives of similar structures exhibit antibacterial and antifungal properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against various pathogens .
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, potentially positioning it as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX InhibitionPotential inhibition of COX-1 and COX-2 enzymes
AntimicrobialExhibits antibacterial and antifungal properties
Anticancer PotentialModulates cell signaling pathways related to cancer cell growth
Toxicity StudiesEvaluated using zebrafish models; varying toxicity levels observed

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of similar trifluoromethyl compounds against common pathogens. The results indicated that these compounds could significantly inhibit bacterial growth, suggesting a potential application in treating infections .
  • Inflammation Models : In vitro studies using RAW 264.7 macrophages demonstrated that the compound could reduce nitric oxide production induced by lipopolysaccharides (LPS), indicating anti-inflammatory potential .
  • Zebrafish Embryo Model : Toxicity assessments conducted in zebrafish embryos revealed that while some derivatives were more toxic than others, the overall safety profile suggests a need for further optimization before clinical applications can be considered .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrrole derivatives. The presence of trifluoromethyl and sulfonyl groups appears to play a crucial role in modulating their pharmacological properties.

Table 2: Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 Value (µg/mL)Reference
Compound AAntibacterial0.12
Compound BAnti-inflammatory11.3 (COX-2)
Compound CAnticancerNot specified

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4NO3S/c1-12-17(19(26)20(22,23)24)11-18(25(12)15-7-5-14(21)6-8-15)13-3-9-16(10-4-13)29(2,27)28/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITSXUUEJDNZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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